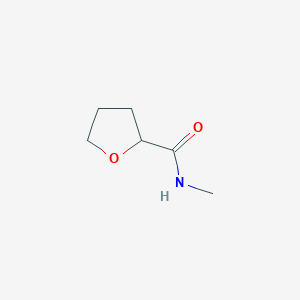
N-methyloxolane-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyloxolane-2-carboxamide is a chemical compound with the molecular formula C6H11NO2 It is also known by its IUPAC name, N-methyltetrahydrofuran-2-carboxamide This compound is a member of the oxolane family, which are cyclic ethers with a five-membered ring structure
准备方法
Synthetic Routes and Reaction Conditions
N-methyloxolane-2-carboxamide can be synthesized through the amidation of oxolane-2-carboxylic acid with methylamine. The reaction typically involves the activation of the carboxylic acid group to form an intermediate, which then reacts with methylamine to form the desired amide. Common reagents used for the activation include carbodiimides or coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a steady supply of reactants and efficient removal of by-products. Catalysts may be employed to enhance the reaction rate and selectivity.
化学反应分析
Types of Reactions
N-methyloxolane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the oxolane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be employed.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted oxolane derivatives.
科学研究应用
N-methyloxolane-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer, antifungal, and antibacterial activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用机制
The mechanism of action of N-methyloxolane-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.
相似化合物的比较
Similar Compounds
- N-methoxy-N-methyloxolane-2-carboxamide
- N-methyltetrahydrofuran-2-carbimidic acid
Uniqueness
N-methyloxolane-2-carboxamide is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity.
生物活性
N-methyloxolane-2-carboxamide is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound features a five-membered cyclic ether structure with a carboxamide functional group. Its molecular formula is C₆H₁₁N O₂, indicating the presence of six carbon atoms, eleven hydrogen atoms, one nitrogen atom, and two oxygen atoms. This unique structure contributes to its biological activity.
The biological activity of this compound has been attributed to its role as an inhibitor of specific enzymes involved in cancer progression. Notably, it targets isoprenylcysteine carboxyl methyltransferase (ICMT), which is crucial for post-translational modifications of proteins that regulate cell proliferation and survival. By inhibiting ICMT, this compound disrupts downstream signaling pathways associated with cancer cell growth.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer potential. It has been shown to:
- Inhibit cancer cell proliferation.
- Induce apoptosis in various cancer cell lines.
- Reduce tumor growth in animal models.
Anti-inflammatory Effects
Additionally, the compound has demonstrated anti-inflammatory properties. It may modulate inflammatory pathways, making it a candidate for treating diseases characterized by chronic inflammation.
Antioxidant Activity
This compound also exhibits antioxidant properties. This activity is beneficial in combating oxidative stress-related conditions, which are implicated in various diseases, including neurodegenerative disorders.
In Vitro Studies
In vitro studies have shown that this compound effectively inhibits the growth of several cancer cell lines, including breast and prostate cancer cells. The compound's mechanism involves the modulation of key signaling pathways such as the MAPK/ERK pathway.
In Vivo Studies
Animal studies have further confirmed the compound's anticancer efficacy. For instance, in a mouse model of breast cancer, treatment with this compound resulted in a significant reduction in tumor size compared to control groups.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Methyloxolane | C₅H₁₀O | Lacks carboxamide group |
| N-(4,6-dimethylpyrimidin-2-yl)-2-methyloxolane-2-carboxamide | C₁₁H₁₄N₂O₂ | Enhanced biological activity due to pyrimidine moiety |
| 2-Methyloxolane-2-carboximidamide | C₆H₁₃N₃O | Exhibits different reactivity patterns |
This table illustrates how the presence or absence of functional groups influences the biological activity of these compounds.
属性
分子式 |
C6H11NO2 |
|---|---|
分子量 |
129.16 g/mol |
IUPAC 名称 |
N-methyloxolane-2-carboxamide |
InChI |
InChI=1S/C6H11NO2/c1-7-6(8)5-3-2-4-9-5/h5H,2-4H2,1H3,(H,7,8) |
InChI 键 |
MKDUUUBNJFUNJR-UHFFFAOYSA-N |
规范 SMILES |
CNC(=O)C1CCCO1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















